molecular formula C8H12ClNO2 B1582693 3,4-Dimethoxyaniline hydrochloride CAS No. 35589-32-3

3,4-Dimethoxyaniline hydrochloride

Cat. No. B1582693
M. Wt: 189.64 g/mol
InChI Key: ONQXLLAHSKZOMV-UHFFFAOYSA-N
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Patent
US04339386

Procedure details

A 12 l. four-necked flask equipped with a stirrer, a thermometer and a dropping funnel was charged with water (5 l.). Hydrochloric acid (500 ml) was introduced dropwise. 3,4-dimethoxyaniline hydrochloride (379 g, 2.0 moles) was introduced. This mixture was cooled to -5° C. with a mixture of dry ice and acetone. A solution of sodium nitrite (200 g, 2.9 moles) in water (1600 ml) was introduced dropwise maintaining the temperature at -5° to 0° C. This was followed by the addition of furaldehyde (384 g, 4.0 moles) at -5° C. as fast as possible. A solution of CuCl2.2H2O (112 g) in water (500 ml) was introduced. Stirring was continued for 8 days at ambient temperature. The contents of the flask was extracted with ether (3×3 l.). The combined extracts were dried over MgSO4 overnight. The mixture was filtered and the drying agent was washed with anhydrous ether. The solvent was removed in vacuo. The excess furfural was removed by using an oil pump and a water bath having a maximum temperature of 63° C. The residue was triturated with a minimum amount of isopropanol and ice cooled. The semi-solid was filtered off and washed with isopropanol. The obtained solid was stirred with fresh isopropanol (500 ml) and filtered to give 125 g of the product (27%).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
379 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
1600 mL
Type
solvent
Reaction Step Four
Quantity
384 g
Type
reactant
Reaction Step Five
[Compound]
Name
CuCl2.2H2O
Quantity
112 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Seven
Yield
27%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])N.C(=O)=O.N([O-])=O.[Na+].[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[CH:26]=[O:27]>O.CC(C)=O>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:25]2[O:21][C:22]([CH:26]=[O:27])=[CH:23][CH:24]=2)[CH:9]=[CH:10][C:11]=1[O:12][CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
379 g
Type
reactant
Smiles
Cl.COC=1C=C(N)C=CC1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1600 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
384 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Six
Name
CuCl2.2H2O
Quantity
112 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
four-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at -5° to 0° C
EXTRACTION
Type
EXTRACTION
Details
The contents of the flask was extracted with ether (3×3 l.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the drying agent was washed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The excess furfural was removed
CUSTOM
Type
CUSTOM
Details
a maximum temperature of 63° C
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a minimum amount of isopropanol and ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The semi-solid was filtered off
WASH
Type
WASH
Details
washed with isopropanol
STIRRING
Type
STIRRING
Details
The obtained solid was stirred with fresh isopropanol (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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